
MD-224
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描述
准备方法
合成路线和反应条件
MD-224 是通过一系列化学反应合成的,这些反应涉及 Cereblon 和 MDM2 配体的偶联 . 合成路线通常涉及使用点击化学,特别是铜催化的叠氮化物-炔烃环加成 (CuAAC),来连接两种配体 . 反应条件经过精心控制,以确保最终产品的高产率和纯度。
工业生产方法
This compound 的工业生产涉及使用与实验室合成相同的原理进行大规模合成,但已针对效率和可扩展性进行了优化。 这包括使用自动化反应器和纯化系统来确保一致的质量和产量 .
化学反应分析
反应类型
MD-224 经历了几种类型的化学反应,包括:
常用试剂和条件
主要产物
科学研究应用
MD-224 is a proteolysis targeting chimera (PROTAC) molecule designed to degrade the human murine double minute 2 (MDM2) protein, a primary inhibitor of the tumor suppressor p53 . It is a promising anticancer agent that has shown encouraging results in preclinical studies .
Scientific Research Applications
This compound has several potential applications in scientific research, particularly in cancer research .
Preclinical studies this compound has demonstrated significant antitumor activity in preclinical studies . In an RS4;11 xenograft tumor model in mice, this compound achieved complete and durable tumor regression at well-tolerated doses . It has also proven to be a very potent inhibitor of cell growth in a panel of leukemia cell lines carrying wild-type p53 .
Mechanism of action this compound works by inducing rapid degradation of MDM2 at nanomolar concentrations in human leukemia cells . Studies show that this compound is more potent than the MDM2 inhibitor, MI-1061, in the induction of p53 activation and inhibition of cell growth in RS4;11 and MV4;11 cell lines . The degradation of MDM2 induced by this compound can be blocked by lenalidomide, a cereblon ligand, as well as a proteasome inhibitor and a neddylation inhibitor .
Specificity for p53 wild-type cells this compound inhibits the growth of leukemia cells carrying wild-type p53, but not p53 mutants . This selectivity could be valuable in developing targeted therapies for cancers with wild-type p53 .
作用机制
相似化合物的比较
类似化合物
MI-1061: 在 MDM2 降解剂的设计中使用的另一种 MDM2 抑制剂.
沙利度胺和来那度胺: 用于最初 MDM2 降解剂的设计.
MD-224 的独特性
This compound 在作为 MDM2 降解剂的高效性和效力方面独树一帜。 它在低于 1 纳摩尔的浓度下实现了 MDM2 的快速降解,这明显低于其他类似化合物 . 此外,this compound 在体内已显示出完全且持久的肿瘤消退,使其成为进一步开发为抗癌药物的有希望的候选者 .
生物活性
MD-224 is a novel compound designed as a proteolysis-targeting chimera (PROTAC) that specifically targets the murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor p53. The compound has shown significant promise as an anticancer agent, particularly in the treatment of leukemia, by inducing rapid degradation of MDM2 and subsequently activating p53 pathways.
This compound operates by promoting the degradation of MDM2, which in turn leads to the stabilization and activation of p53, a crucial protein involved in regulating the cell cycle and apoptosis. This mechanism is critical for restoring the tumor-suppressive functions of p53 in cancer cells that express wild-type p53.
Efficacy in Cell Lines
Research has demonstrated that this compound exhibits potent inhibitory effects on cell growth across various leukemia cell lines. The following table summarizes its efficacy:
Cell Line | IC50 (nM) | Effect on MDM2 | Effect on p53 |
---|---|---|---|
RS4;11 | 1.5 | Induces rapid degradation | Accumulation observed |
MV4;11 | <1 | Significant depletion | Enhanced activation |
Other leukemia lines | Low nanomolar values | Effective induction | Stabilization |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, highlighting this compound's potency compared to other MDM2 inhibitors.
In Vivo Studies
In vivo studies using RS4;11 xenograft models in mice have shown that this compound can achieve complete and durable tumor regression at well-tolerated doses. This reinforces its potential as a therapeutic agent in clinical settings.
Comparative Studies with Other Agents
In comparative studies, this compound was found to be significantly more effective than traditional MDM2 inhibitors like MI-1061. For instance, when pretreated with lenalidomide, which blocks MDM2 degradation, the efficacy of this compound was notably diminished, suggesting its mechanism relies heavily on MDM2 degradation rather than mere inhibition.
Proteasome Dependency
Further investigations revealed that the degradation of MDM2 induced by this compound is proteasome-dependent. Inhibition of the proteasome or neddylation pathways resulted in reduced MDM2 degradation, indicating that these pathways are critical for the action of this compound.
属性
InChI |
InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNYFOIDAVMHY-MPKOGUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H43Cl2FN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of MD-224?
A1: this compound is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, this compound facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []
Q2: How potent is this compound compared to other MDM2 inhibitors?
A2: this compound exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []
Q3: What is the significance of this compound’s in vivo activity?
A3: this compound has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, this compound successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of this compound as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []
Q4: What are the structural components of this compound and how do they relate to its activity?
A4: While the specific structural details of this compound are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []
- An MDM2-binding moiety: This portion of this compound likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []
- An E3 ligase ligand: The research suggests that this compound utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []
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